Cas no 1864062-11-2 (5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride)

5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride is a heterocyclic compound featuring a tetrazole core linked to an azetidine moiety via a sulfanyl bridge. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and pharmaceutical applications. The tetrazole group is known for its bioisosteric properties, often serving as a carboxylic acid surrogate in drug design, while the azetidine ring contributes to conformational rigidity and metabolic stability. This compound is particularly valuable in medicinal chemistry for the development of novel bioactive molecules, including enzyme inhibitors and receptor modulators. Its well-defined structure and functional groups allow for further derivatization, supporting diverse research applications.
5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride structure
1864062-11-2 structure
Product Name:5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
CAS No:1864062-11-2
MF:C5H10ClN5S
MW:207.684397220612
MDL:MFCD26793056
CID:4775934
PubChem ID:72716412
Update Time:2025-09-28

5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
    • 5-(azetidin-3-ylsulfanyl)-1-methyltetrazole;hydrochloride
    • 5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
    • MDL: MFCD26793056
    • Inchi: 1S/C5H9N5S.ClH/c1-10-5(7-8-9-10)11-4-2-6-3-4;/h4,6H,2-3H2,1H3;1H
    • InChI Key: DFNRDWBMJXWUCT-UHFFFAOYSA-N
    • SMILES: Cl.S(C1=NN=NN1C)C1CNC1

Computed Properties

  • Exact Mass: 207.0345442 g/mol
  • Monoisotopic Mass: 207.0345442 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.9
  • Molecular Weight: 207.69

5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride Pricemore >>

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Additional information on 5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride

Introduction to 5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride (CAS No. 1864062-11-2)

5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride, identified by the CAS number 1864062-11-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the tetrazole class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The presence of both the azetidine ring and the tetrazole moiety in its structure imparts unique chemical and pharmacological properties, making it a subject of intense study in medicinal chemistry.

The molecular structure of 5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride consists of a tetrazole ring substituted with a methyl group at the 1-position and an azetidinylsulfanyl group at the 5-position. The hydrochloride salt form enhances its solubility in aqueous solutions, which is a critical factor for its formulation in pharmaceutical applications. This compound has been explored for its potential role in modulating various biological pathways, particularly those involving inflammation, pain perception, and neurochemical signaling.

In recent years, there has been growing interest in tetrazole derivatives due to their ability to interact with biological targets in novel ways. The azetidin-3-ylsulfanyl moiety is particularly noteworthy as it introduces a sulfur atom that can participate in hydrogen bonding and metal coordination interactions, which are essential for drug-receptor binding affinity. This structural feature has been leveraged in the design of compounds that exhibit enhanced selectivity and reduced side effects compared to traditional therapeutics.

One of the most compelling aspects of 5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have utilized this compound as a building block to develop novel molecules with improved pharmacokinetic profiles and target-specific interactions. For instance, studies have shown that derivatives of this compound can exhibit inhibitory activity against certain enzymes and receptors implicated in metabolic disorders and neurodegenerative diseases.

The pharmacological profile of 5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride has been investigated through both in vitro and in vivo studies. Initial findings suggest that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting the activity of key inflammatory mediators. Additionally, its interaction with neurotransmitter systems has been explored, indicating potential applications in the management of pain syndromes and central nervous system disorders.

Recent advancements in computational chemistry have further enhanced the understanding of how 5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride interacts with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. These insights have guided the optimization of its structure to improve binding efficacy and reduce off-target effects. Such computational approaches are becoming increasingly integral to drug discovery pipelines as they accelerate the identification of promising candidates for further development.

The synthesis of 5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the azetidine ring necessitates careful consideration of stereochemistry to achieve the desired configuration. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both cost and environmental impact.

From a regulatory perspective, 5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride must undergo rigorous testing to meet safety and efficacy standards before it can be considered for clinical use. Preclinical studies are essential to evaluate its toxicity profile and pharmacokinetic behavior. These studies provide critical data for regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) when reviewing applications for new drug candidates.

The future prospects for 5-(Azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride are promising given its unique structural features and potential therapeutic applications. Ongoing research aims to expand its utility by exploring new synthetic pathways and investigating its interactions with additional biological targets. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.

In conclusion,5-(Azetidin-3-ylsulfanyl)-1-methyl-H,-12,-13,-14-tetraazole hydrochloride (CAS No.,186406211) represents a significant advancement in medicinal chemistry with potential implications for treating various diseases. Its structural complexity offers opportunities for designing novel therapeutics with improved efficacy and safety profiles. As research continues, this compound is poised to play an important role in addressing unmet medical needs.

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